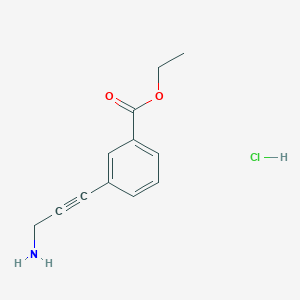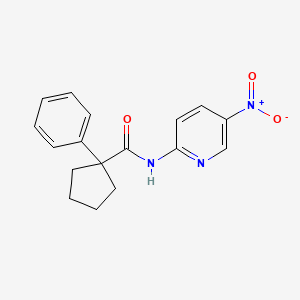
N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide: is a synthetic organic compound characterized by the presence of a thiophene ring with a sulfone group and a methoxybenzamide moiety
Mechanism of Action
Target of Action
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide” primarily targets the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide” acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by “N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide” affects the GPCR signaling pathways . The downstream effects include modulation of cell excitability, which can have various physiological implications .
Pharmacokinetics
The compound’s ADME properties and their impact on bioavailability have been evaluated in tier 1 DMPK assays . The compound has shown improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The molecular and cellular effects of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide” involve changes in cell excitability due to the activation of GIRK channels . This can potentially influence various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and a sulfur source under acidic conditions.
Introduction of the Sulfone Group: The thiophene ring is then oxidized to introduce the sulfone group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with 4-Methoxybenzamide: The final step involves coupling the sulfone-substituted thiophene with 4-methoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group to a sulfide or sulfoxide.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Compounds with substituted benzamide moieties.
Scientific Research Applications
N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide can be compared with similar compounds such as:
N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-2-(2-methoxyphenoxy)acetamide: Similar structure but with a different substituent on the benzamide moiety.
N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-N-(2-furylmethyl)-2-phenoxyacetamide: Contains a furylmethyl group instead of a methoxy group.
N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-N-(4-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide: Features a fluorobenzyl group and a chromene ring.
These compounds share the thiophene ring with a sulfone group but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-11-4-2-9(3-5-11)12(14)13-10-6-7-18(15,16)8-10/h2-5,10H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRGBVOIPIHHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-hydroxy-3-phenylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2556884.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2556887.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2556889.png)
![5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide](/img/structure/B2556894.png)

![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-amine](/img/structure/B2556898.png)


![3-methoxy-1-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2556903.png)
